![molecular formula C12H15F3N2 B14641345 (1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide CAS No. 55171-23-8](/img/structure/B14641345.png)
(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a propanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with N,N-dimethylpropanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction could produce trifluoromethyl-substituted anilines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the phenyl ring or imidamide group.
Applications De Recherche Scientifique
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and imidamide-containing molecules. Examples include:
- 3-(Trifluoromethyl)phenylhydrazine
- 1-[(1E)-3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]-2(1H)-pyridinone
- N’-{(1E)-1-[3-(Trifluoromethyl)phenyl]ethylidene}acetohydrazide .
Uniqueness
What sets (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide apart is its specific combination of functional groups, which confer unique chemical and physical properties
Propriétés
Numéro CAS |
55171-23-8 |
|---|---|
Formule moléculaire |
C12H15F3N2 |
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
N',2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide |
InChI |
InChI=1S/C12H15F3N2/c1-8(2)11(16-3)17-10-6-4-5-9(7-10)12(13,14)15/h4-8H,1-3H3,(H,16,17) |
Clé InChI |
OKCFRFPBVVHIFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NC)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


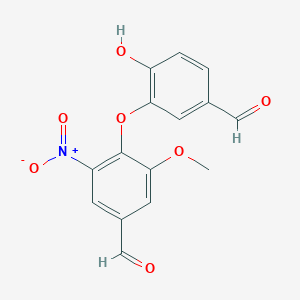
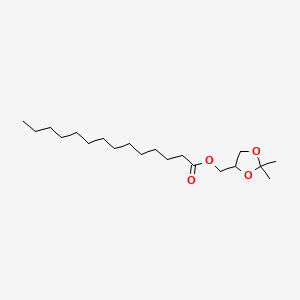


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
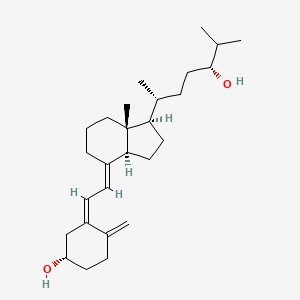
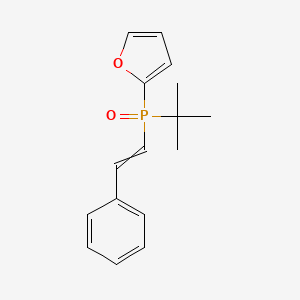
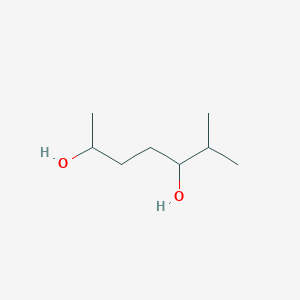
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
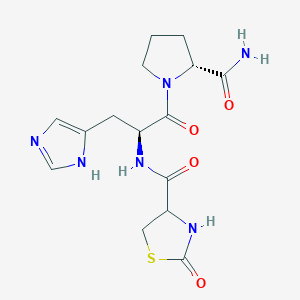
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
